![molecular formula C16H13N3O2S B12885287 4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide CAS No. 74028-14-1](/img/structure/B12885287.png)
4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide is a compound that combines the structural features of quinoline and benzenesulfonamide. This hybrid structure endows the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide typically involves the condensation of quinoline-2-carbaldehyde with 4-aminobenzenesulfonamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions: 4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced forms of the quinoline or sulfonamide moieties.
Substitution: Substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in inhibiting specific enzymes and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes. The compound’s quinoline moiety allows it to intercalate with DNA, potentially disrupting cellular functions and leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
4-((Quinolin-4-yl)amino)benzamide: Known for its anti-influenza activity.
4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: Studied for its anticancer properties.
Uniqueness: 4-((Quinolin-2-ylmethylene)amino)benzenesulfonamide stands out due to its unique combination of quinoline and benzenesulfonamide structures, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research applications .
Properties
CAS No. |
74028-14-1 |
|---|---|
Molecular Formula |
C16H13N3O2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(quinolin-2-ylmethylideneamino)benzenesulfonamide |
InChI |
InChI=1S/C16H13N3O2S/c17-22(20,21)15-9-7-13(8-10-15)18-11-14-6-5-12-3-1-2-4-16(12)19-14/h1-11H,(H2,17,20,21) |
InChI Key |
LVMQKYQKUXESCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


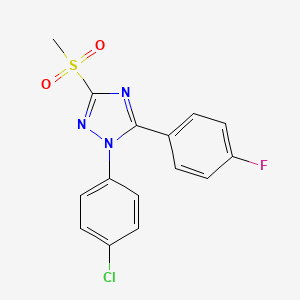
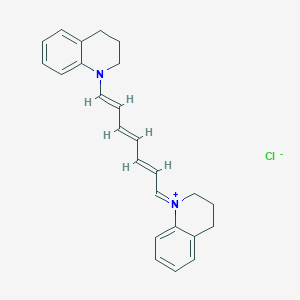
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12885226.png)
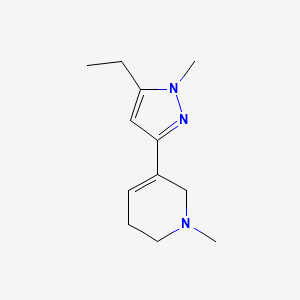
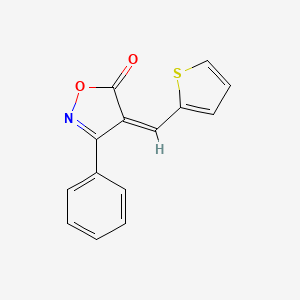
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B12885243.png)



![1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12885275.png)
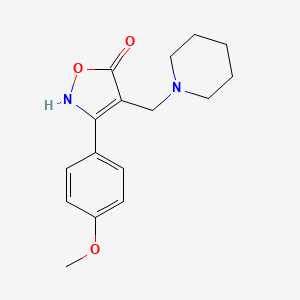
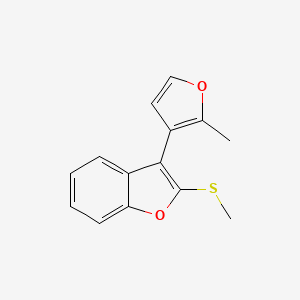
![6-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarbonitrile](/img/structure/B12885282.png)

